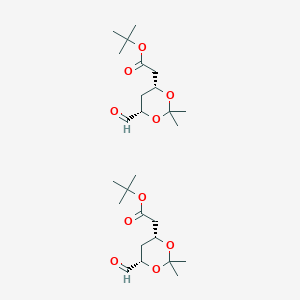
1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzaldehyde and ethylamine.
Condensation Reaction: The aldehyde group of 2,3-dimethylbenzaldehyde reacts with ethylamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,3-Dimethylphenyl)-2-(methylamino)propan-1-one
- 1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one
Comparison
Compared to similar compounds, 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride may exhibit unique properties such as different reactivity, stability, and biological activity. These differences can be attributed to variations in the molecular structure, such as the position of methyl groups on the phenyl ring.
Propiedades
Número CAS |
2705531-06-0 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-8-6-7-9(2)10(12)3;/h6-8,11,14H,5H2,1-4H3;1H |
Clave InChI |
MOHJBFCUMYASEI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C(=O)C1=CC=CC(=C1C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


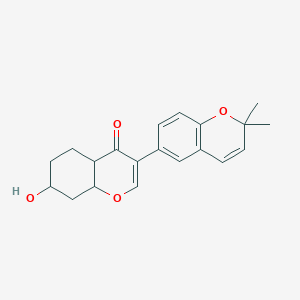
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B12354535.png)
![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)
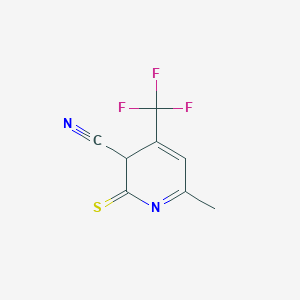
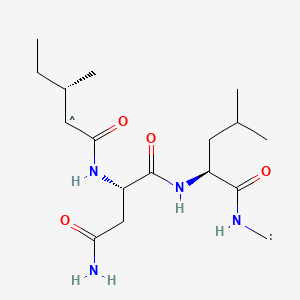
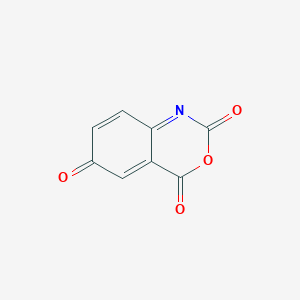
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12354574.png)
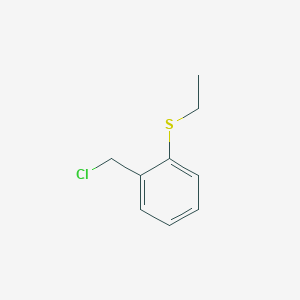
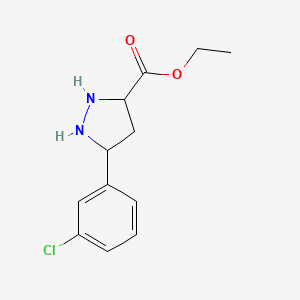

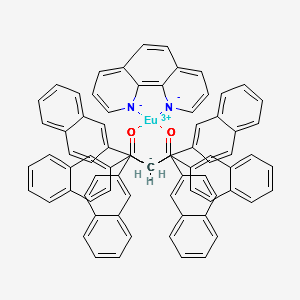
![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12354590.png)
